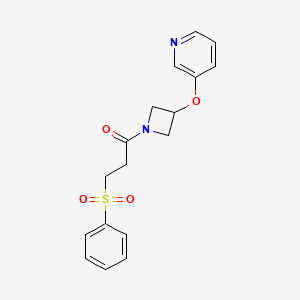
3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a complex organic compound featuring both sulfonyl and azetidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one typically involves several key steps:
Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring is constructed through cyclization reactions.
Incorporation of Pyridin-3-yloxy Group:
Attachment of Phenylsulfonyl Group: Sulfonylation is performed using reagents like phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group.
Industrial Production Methods:
Large-scale production follows similar synthetic steps but optimizes for yield and purity. Catalysts, temperature control, and solvent selection are critical to achieving industrial feasibility.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, often leading to sulfonyl and pyridine modifications.
Reduction: Reduction reactions may target the carbonyl group or modify the azetidine ring.
Substitution: The phenylsulfonyl and pyridin-3-yloxy groups can participate in substitution reactions, altering the compound's reactivity and properties.
Common Reagents and Conditions:
Oxidizing Agents: e.g., hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: e.g., lithium aluminum hydride, sodium borohydride.
Solvents: e.g., dichloromethane, tetrahydrofuran.
Major Products:
Oxidized Derivatives: Often feature modified sulfonyl or pyridine groups.
Reduced Derivatives: Can include altered azetidine or phenylsulfonyl components.
Scientific Research Applications
The compound finds extensive use in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or biochemical probe.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action depends on the specific application. Generally, it involves interactions at the molecular level with enzymes, receptors, or other biological targets. The presence of the azetidine ring, phenylsulfonyl, and pyridin-3-yloxy groups allows it to interact with a variety of molecular pathways, influencing biological activity.
Comparison with Similar Compounds
3-(Phenylsulfonyl)-1-(2-pyridin-2-yloxy)azetidin-1-yl)propan-1-one
3-(Phenylsulfonyl)-1-(4-(pyridin-4-yloxy)azetidin-1-yl)propan-1-one
Uniqueness: Compared to these compounds, 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one has a distinct configuration that influences its reactivity and biological interactions, making it particularly valuable for specific research applications.
There you go—a comprehensive overview of this intriguing compound
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(8-10-24(21,22)16-6-2-1-3-7-16)19-12-15(13-19)23-14-5-4-9-18-11-14/h1-7,9,11,15H,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRVYSQSGFPVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2842637.png)
![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)
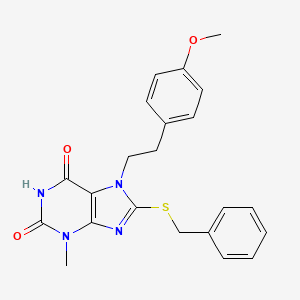
![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)
![1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2842643.png)
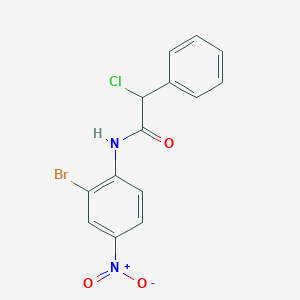
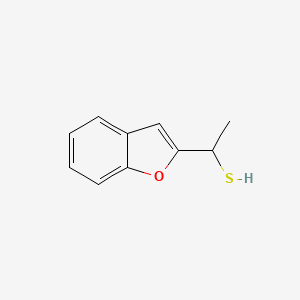
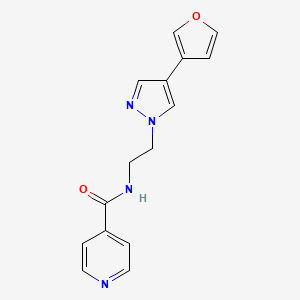
![N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2842648.png)
![N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2842649.png)
![N-tert-butyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2842650.png)
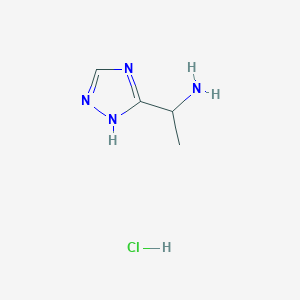
![Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate](/img/structure/B2842657.png)
![12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one](/img/structure/B2842658.png)
